amine hydrochloride](/img/structure/B13485333.png)
[(2-Bromo-3,5-dichlorophenyl)methyl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and two chlorine atoms attached to a phenyl ring, with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur at the correct positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the bromination and chlorination steps are carefully controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary but often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamine group, allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dichloropyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
3,5-Dichloro-2-methylbenzylamine: Lacks the bromine atom but has a similar arrangement of chlorine and amine groups.
Uniqueness
(2-Bromo-3,5-dichlorophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, combined with the methylamine group. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
Molecular Formula |
C8H9BrCl3N |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(2-bromo-3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrCl2N.ClH/c1-12-4-5-2-6(10)3-7(11)8(5)9;/h2-3,12H,4H2,1H3;1H |
InChI Key |
JZHCQEANDKNTPI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)Cl)Cl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


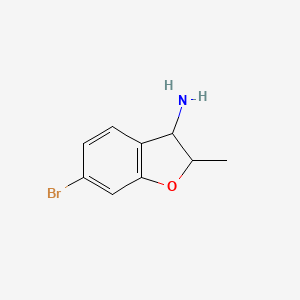
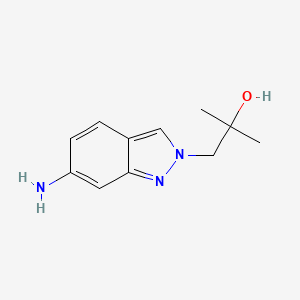
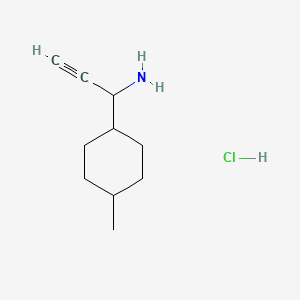
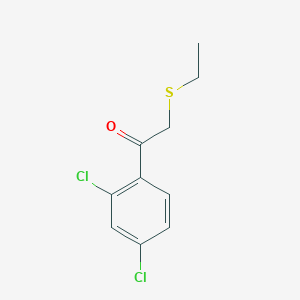
![N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)

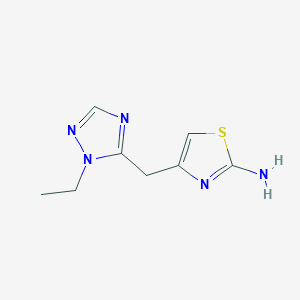
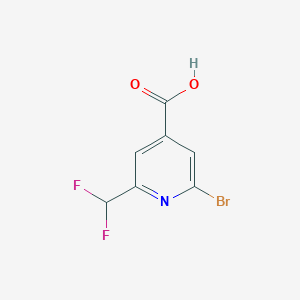
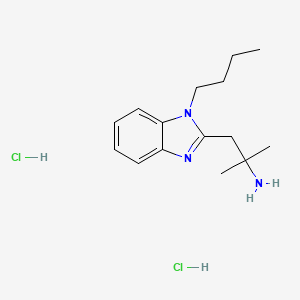
![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)
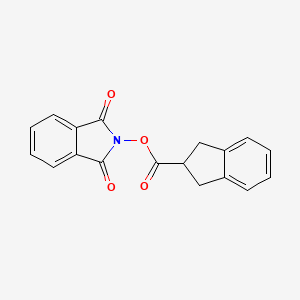
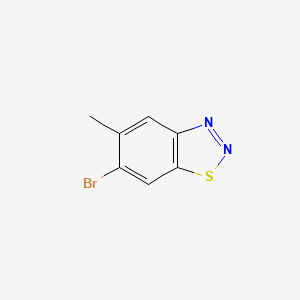
![2-[(2E)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;chloride](/img/structure/B13485310.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13485319.png)
